Rohinitib
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Overview
Description
Rohinitib is a potent and specific inhibitor of eukaryotic initiation factor 4A (eIF4A), an essential component of the eIF4F complex involved in the initiation of translation. This compound has shown significant potential in the treatment of acute myeloid leukemia (AML) by inducing apoptosis in AML cell lines and reducing leukemia burden in AML xenograft models .
Preparation Methods
The synthesis of Rohinitib involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and industrial production methods are proprietary and not publicly disclosed. it is known that the compound is synthesized with high purity and specific reaction conditions to ensure its efficacy and stability .
Chemical Reactions Analysis
Rohinitib undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, resulting in reduced forms of this compound.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Rohinitib has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound is used as a research tool to study the mechanisms of translation initiation and the role of eIF4A in protein synthesis.
Biology: The compound is utilized to investigate the biological processes involving eIF4A and its impact on cellular functions.
Medicine: this compound has shown promise in the treatment of AML by inducing apoptosis in leukemia cells and reducing leukemia burden in animal models. .
Mechanism of Action
Rohinitib exerts its effects by inhibiting eIF4A, which is a key component of the eIF4F complex involved in the initiation of translation. By inhibiting eIF4A, this compound disrupts the translation initiation process, leading to the inactivation of heat shock factor 1 (HSF1) and the induction of apoptosis in leukemia cells. The molecular targets and pathways involved include the eIF4A-eIF4F complex and the HSF1 pathway .
Comparison with Similar Compounds
Rohinitib is unique in its potent and specific inhibition of eIF4A. Similar compounds include other eIF4A inhibitors and translation initiation inhibitors. Some of these compounds are:
Silvestrol: Another potent eIF4A inhibitor with similar mechanisms of action.
Hippuristanol: An inhibitor of eIF4A that also disrupts translation initiation.
Pateamine A: A natural product that inhibits eIF4A and affects translation initiation.
This compound stands out due to its high specificity and potency in inhibiting eIF4A and its demonstrated efficacy in AML research .
Properties
Molecular Formula |
C29H31NO8 |
---|---|
Molecular Weight |
521.6 g/mol |
IUPAC Name |
(1R,2R,3S,3aR,8bS)-1,8b-dihydroxy-N,6,8-trimethoxy-3a-(4-methoxyphenyl)-N-methyl-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxamide |
InChI |
InChI=1S/C29H31NO8/c1-30(37-5)27(32)23-24(17-9-7-6-8-10-17)29(18-11-13-19(34-2)14-12-18)28(33,26(23)31)25-21(36-4)15-20(35-3)16-22(25)38-29/h6-16,23-24,26,31,33H,1-5H3/t23-,24-,26-,28+,29+/m1/s1 |
InChI Key |
TZDAVNWDKGYBCW-IDAMAFBJSA-N |
Isomeric SMILES |
CN(C(=O)[C@@H]1[C@H]([C@]2([C@@]([C@@H]1O)(C3=C(O2)C=C(C=C3OC)OC)O)C4=CC=C(C=C4)OC)C5=CC=CC=C5)OC |
Canonical SMILES |
CN(C(=O)C1C(C2(C(C1O)(C3=C(O2)C=C(C=C3OC)OC)O)C4=CC=C(C=C4)OC)C5=CC=CC=C5)OC |
Origin of Product |
United States |
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